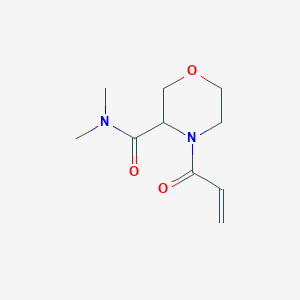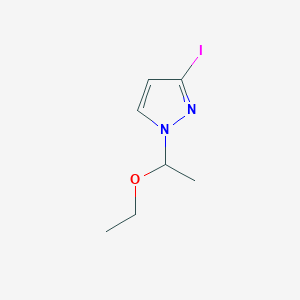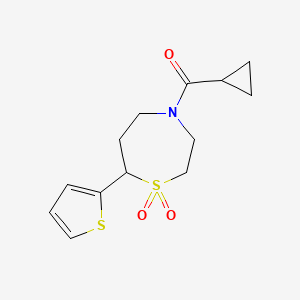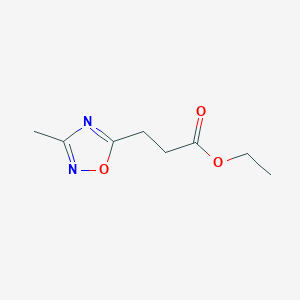![molecular formula C13H8F3N3O2S B2849314 5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 865591-08-8](/img/structure/B2849314.png)
5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a trifluorophenyl group and a carboxamide group. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and a β-dicarbonyl compound, under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine core.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluorophenyl halide and a nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
5-oxo-N-(2,4,5-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide: This compound has a different substitution pattern on the phenyl ring, which may affect its chemical and biological properties.
5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-4-carboxamide: The position of the carboxamide group is different, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluorophenyl group, which enhances its stability and biological activity.
Eigenschaften
IUPAC Name |
5-oxo-N-(2,3,4-trifluorophenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2S/c14-7-1-2-8(10(16)9(7)15)18-11(20)6-5-17-13-19(12(6)21)3-4-22-13/h1-2,5H,3-4H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTSFJRYUXWBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine](/img/structure/B2849233.png)


![n-(1-Cyano-1,2-dimethylpropyl)-2-[2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanamide](/img/structure/B2849236.png)

![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2849239.png)

![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)
![(2Z)-2-[(4-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2849246.png)
![2-(3,4-dimethoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2849247.png)


![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849253.png)
